molecular formula C14H12ClNO5S B2512701 3-(5-Chloro-2-methoxy-benzenesulfonylamino)-benzoic acid CAS No. 425684-38-4

3-(5-Chloro-2-methoxy-benzenesulfonylamino)-benzoic acid

Cat. No.: B2512701
CAS No.: 425684-38-4
M. Wt: 341.76
InChI Key: UXZZTFKWCVJUHQ-UHFFFAOYSA-N
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Description

3-(5-Chloro-2-methoxy-benzenesulfonylamino)-benzoic acid is a chemical compound known for its unique structural properties and potential applications in various scientific fields This compound features a benzenesulfonylamino group attached to a benzoic acid core, with a chlorine and methoxy substituent on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Chloro-2-methoxy-benzenesulfonylamino)-benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-(5-Chloro-2-methoxy-benzenesulfonylamino)-benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(5-Chloro-2-methoxy-benzenesulfonylamino)-benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfonylamino group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity . The chlorine and methoxy substituents influence the compound’s binding affinity and specificity .

Biological Activity

3-(5-Chloro-2-methoxy-benzenesulfonylamino)-benzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its ability to interact with various biological targets. Its structural formula can be represented as follows:

C14H12ClNO4S\text{C}_{14}\text{H}_{12}\text{Cl}\text{N}\text{O}_4\text{S}

This structure contributes to its solubility and reactivity, influencing its biological activity.

The biological activity of this compound primarily involves:

  • Inhibition of Enzymatic Activity : The compound acts as an inhibitor for specific enzymes, particularly those involved in inflammatory pathways. This inhibition can lead to reduced inflammation and pain relief.
  • Antimicrobial Properties : Preliminary studies indicate that the compound exhibits antimicrobial activity against certain bacterial strains, suggesting potential applications in treating infections.
  • Anticancer Activity : Research has shown that similar sulfonamide derivatives can induce apoptosis in cancer cells, indicating a possible role for this compound in cancer therapy.

Biological Activity Data

The following table summarizes the biological activities associated with this compound based on various studies:

Activity TypeTarget Organism/Cell TypeObserved EffectReference
AntimicrobialStaphylococcus aureusInhibition of growth
AnticancerMCF-7 (breast cancer)Induction of apoptosis
Anti-inflammatoryHuman fibroblast cellsReduction in cytokine production
Enzyme InhibitionChymaseDecreased enzymatic activity

Case Studies

  • Antimicrobial Activity : A study evaluated the efficacy of various sulfonamide derivatives against Staphylococcus aureus. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as an alternative treatment for resistant strains.
  • Anticancer Research : In vitro studies on MCF-7 cells demonstrated that the compound could significantly reduce cell viability through apoptosis. The mechanism involved the activation of caspases and the release of cytochrome c from mitochondria, indicating its potential as a chemotherapeutic agent.
  • Anti-inflammatory Effects : Research involving human fibroblast cells showed that treatment with this compound led to a marked decrease in the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha. This suggests its utility in conditions characterized by chronic inflammation.

Properties

IUPAC Name

3-[(5-chloro-2-methoxyphenyl)sulfonylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO5S/c1-21-12-6-5-10(15)8-13(12)22(19,20)16-11-4-2-3-9(7-11)14(17)18/h2-8,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXZZTFKWCVJUHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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